Liproxstatin-1 hydrochloride is a synthetic compound recognized for its role as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has garnered attention in the biomedical field due to its protective effects against cellular damage in various pathological conditions, including ischemia/reperfusion injury and acute renal failure. The chemical structure of Liproxstatin-1 hydrochloride is defined as N-[(3-Chlorophenyl)methyl]spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine hydrochloride, with a molecular weight of 377.31 g/mol and a purity of ≥98% .
Liproxstatin-1 hydrochloride is classified as a small molecule compound and is primarily sourced from chemical synthesis processes. It falls under the category of ferroptosis inhibitors, which are compounds that can prevent or mitigate the effects of ferroptosis by inhibiting lipid peroxidation and maintaining cellular integrity . The compound is utilized in laboratory research settings to explore its biological activities and potential therapeutic applications.
The synthesis of Liproxstatin-1 hydrochloride involves several steps that typically include the construction of the spiroquinoxalinamine core. The general method includes:
Technical details regarding specific reagents and conditions used in these synthetic pathways are often proprietary but typically involve standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions .
Liproxstatin-1 hydrochloride features a complex molecular structure characterized by:
The molecular formula is C19H21ClN4.HCl, which reflects its composition. The InChI Key for Liproxstatin-1 hydrochloride is HEHOHTKMIOBTKC-UHFFFAOYSA-N, facilitating its identification in chemical databases .
Liproxstatin-1 hydrochloride primarily engages in reactions that inhibit lipid peroxidation, thereby preventing ferroptosis:
The compound's reactivity with peroxyl radicals has been quantified, revealing that it reacts significantly slower than conventional antioxidants like α-tocopherol but remains more effective in biological membranes .
The mechanism by which Liproxstatin-1 hydrochloride exerts its protective effects involves several key processes:
Liproxstatin-1 hydrochloride has significant scientific uses:
Liproxstatin-1 hydrochloride (Liproxstatin-1) exerts its primary ferroptosis-inhibitory function through potent stabilization and functional enhancement of the Glutathione Peroxidase 4 (GPX4) pathway. GPX4 serves as the central enzymatic defense against phospholipid hydroperoxides within cellular membranes, catalyzing their reduction to non-toxic lipid alcohols using glutathione as a cofactor. Liproxstatin-1 hydrochloride directly interrupts the autocatalytic propagation of lipid peroxidation chains by enhancing GPX4's capacity to neutralize lipid hydroperoxides (LOOH), thereby preventing their iron-dependent conversion to cytotoxic lipid alkoxyl radicals (LO•) [1] [8]. This mechanism is critically important because lipid alkoxyl radicals initiate further peroxidation cycles, leading to catastrophic membrane damage. Studies using GPX4-deficient models demonstrate that Liproxstatin-1 hydrochloride fails to rescue cells, confirming the essentiality of GPX4 for its function [1] [4]. In vivo evidence from renal ischemia-reperfusion and genetic knockdown models reveals that Liproxstatin-1 hydrochloride (10 mg/kg) restores GPX4 protein levels and activity, significantly reducing lipid peroxidation markers like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA) in kidney tissues [1] [4].
Table 1: Experimental Evidence for GPX4-Dependent Lipid Peroxidation Suppression by Liproxstatin-1 Hydrochloride
Experimental Model | Key Intervention | Observed Effect on GPX4/Lipid Peroxidation | Primary Citation |
---|---|---|---|
GPX4 Knockdown Mice | Liproxstatin-1 (10 mg/kg, i.p.) | Prevented acute renal failure; Reduced renal 4-HNE and MDA | [1] |
Hepatic Ischemia/Reperfusion | Liproxstatin-1 (10 mg/kg, i.p.) | Mitigated tissue damage; Restored GPX4 activity | [1] |
MAFLD Mouse Model (HFHF Diet) | Liproxstatin-1 (10 mg/kg/d, i.p.) | Downregulated hepatic 4-HNE and MDA; Ameliorated steatosis | [3] |
Unilateral Ureteral Obstruction | Liproxstatin-1 (10 mg/kg/d, i.p.) | Inhibited GPX4 downregulation; Reduced lipid ROS in tubular cells | [4] |
Liproxstatin-1 hydrochloride indirectly supports the integrity of the Solute Carrier Family 7 Member 11 (SLC7A11)/Glutathione (GSH)/GPX4 axis, a critical redox regulatory system. SLC7A11 (xCT) mediates cystine uptake essential for de novo GSH synthesis. GSH serves as the obligate reducing cofactor for GPX4 activity. During ferroptosis induction (e.g., by erastin or RSL3), this axis is compromised via SLC7A11 inhibition or GPX4 inactivation, leading to GSH depletion and loss of peroxidation control [8]. While Liproxstatin-1 hydrochloride does not directly target SLC7A11, its radical-trapping antioxidant activity preserves cellular GSH pools by reducing overall oxidative burden. This mitigates the demand on the GPX4 system and allows sustained detoxification of lipid hydroperoxides [3] [8]. In metabolic dysfunction-associated fatty liver disease (MAFLD) models, Liproxstatin-1 hydrochloride treatment (100 nM in vitro; 10 mg/kg in vivo) significantly restored hepatic GSH levels and increased the expression of genes involved in glutathione synthesis and utilization (Gclc, Gpx4), thereby re-establishing redox equilibrium [3]. This effect positions Liproxstatin-1 hydrochloride as a compensatory stabilizer of the entire antioxidant network during ferroptotic stress.
Table 2: Impact of Liproxstatin-1 Hydrochloride on Glutathione Metabolism and Redox Homeostasis
Study System | Liproxstatin-1 Concentration | Key Redox Parameters Measured | Outcome | |
---|---|---|---|---|
MAFLD Mouse Liver | 10 mg/kg/d, i.p. (2 weeks) | Glutathione (GSH) levels; Gclc, Gpx4 mRNA; Lipid ROS | ↑ GSH; ↑ Antioxidant gene expression; ↓ ROS | |
LPS-Induced Cognitive Impairment (Mice) | 10 mg/kg, i.p. | Hippocampal GSH; Glutathione Peroxidase activity; xCT protein | ↑ GSH; ↑ GPX activity; Restored xCT levels | [7] |
RSL3-Treated HK2 Cells | 0.5 μM | Cellular GSH/GSSG ratio; Lipid peroxidation (C11-BODIPY assay) | Preserved GSH/GSSG; ↓ Lipid peroxidation | [4] |
Liproxstatin-1 hydrochloride effectively suppresses ferroptosis by targeting enzymatic drivers of lipid peroxidation, specifically Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Arachidonate 15-Lipoxygenase (ALOX15). ACSL4 catalyzes the esterification of long-chain polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), into membrane phospholipids, thereby increasing cellular sensitivity to peroxidation. ALOX15 directly oxidizes these PUFAs within phospholipids, generating lipid hydroperoxides that initiate ferroptosis [3] [8]. Liproxstatin-1 hydrochloride (100 nM - 1 μM) significantly downregulates the expression and activity of both ACSL4 and ALOX15 in vivo and in vitro. In MAFLD mice, Liproxstatin-1 hydrochloride treatment blocked HFHF diet-induced upregulation of hepatic Acsl4 and Alox15 mRNA and protein, achieving suppression rates of 78% and 86%, respectively [3]. This dual inhibition is mechanistically significant because it reduces the substrate availability (PUFA-PLs) for peroxidation (via ACSL4) and directly quenches the enzymatic generation of initiating lipid hydroperoxyl radicals (LOO•) (via ALOX15) [3] [8]. Consequently, Liproxstatin-1 hydrochloride disrupts the feed-forward loop where initial lipid peroxidation products further amplify ALOX activity and PUFA incorporation.
Mitochondria are major sites of reactive oxygen species generation and primary targets of ferroptotic lipid peroxidation. Liproxstatin-1 hydrochloride preserves mitochondrial integrity and function by directly scavenging lipid-derived radicals and suppressing mitochondrial reactive oxygen species (mtROS) accumulation. In MAFLD mouse livers, Liproxstatin-1 hydrochloride administration (10 mg/kg/d) significantly reduced mitochondrial superoxide production, as measured by MitoSOX Red fluorescence, and improved mitochondrial membrane potential [3]. This attenuation of mtROS is achieved through multiple interconnected mechanisms: (1) Direct reduction of lipid peroxyl radicals (LOO•) in mitochondrial membranes, preventing peroxidation chain reactions; (2) Limiting the availability of redox-active iron that catalyzes Fenton reactions within mitochondria; and (3) Preserving the function of mitochondrial glutathione peroxidase 4 [3] [7] [8]. The protection conferred by Liproxstatin-1 hydrochloride extends to mitochondrial morphology, preventing the characteristic condensation and rupture of the outer membrane observed during ferroptosis. In models of cognitive impairment, Liproxstatin-1 hydrochloride rescued LPS-induced hippocampal neuronal loss and synaptic dysfunction by reducing mitochondrial lipid peroxidation and enhancing cellular respiratory capacity [7]. This mitochondrial stabilization contributes significantly to its cytoprotective efficacy across tissue types.
Table 3: Mitochondrial Protective Effects of Liproxstatin-1 Hydrochloride Across Disease Models
Pathological Model | Liproxstatin-1 Protocol | Mitochondrial Parameters Assessed | Key Improvements | |
---|---|---|---|---|
MAFLD Mouse Liver | 10 mg/kg/d, i.p. (2 weeks) | mtROS (MitoSOX); Membrane potential (JC-1); ATP production | ↓ mtROS; ↑ ΔΨm; ↑ ATP | [3] |
LPS-Induced Cognitive Impairment | 10 mg/kg, i.p. | Neuronal mtROS; Synaptic mitochondrial density; COX activity | ↓ mtROS; ↑ Mitochondrial density; ↑ COX | [7] |
Renal Tubular Epithelial Cells (RSL3) | 0.5 μM | Mitochondrial morphology (EM); Lipid peroxidation (C11-BODIPY) | Prevented condensation; ↓ Lipid ROS | [4] |
Cardiac Ischemia/Reperfusion | 10 mg/kg, i.p. (pre-treatment) | Cardiac mitochondrial swelling; Cytochrome c release; Lipid peroxides | ↓ Swelling; ↓ Cytochrome c release; ↓ LOOH | [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1